rel-(1S,4S)-2-Benzyl-5-(tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.1]heptane-3-carboxylic acid
Description
rel-(1S,4S)-2-Benzyl-5-(tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.1]heptane-3-carboxylic acid is a bicyclic compound featuring a norbornane-like scaffold (bicyclo[2.2.1]heptane) with two nitrogen atoms at positions 2 and 4. The substituents include:
- A tert-butoxycarbonyl (Boc) protecting group at position 5, commonly used to mask amines in synthetic chemistry.
- A carboxylic acid at position 3, introducing acidity and hydrogen-bonding capability.
The rel-(1S,4S) designation indicates the relative stereochemistry of the chiral centers at positions 1 and 4, which influences the molecule’s three-dimensional conformation and reactivity. This compound is likely utilized as a pharmaceutical intermediate or rigid scaffold in drug discovery due to its constrained geometry and functional versatility.
Properties
Molecular Formula |
C18H24N2O4 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(1S,4S)-2-benzyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-diazabicyclo[2.2.1]heptane-3-carboxylic acid |
InChI |
InChI=1S/C18H24N2O4/c1-18(2,3)24-17(23)20-11-13-9-14(20)15(16(21)22)19(13)10-12-7-5-4-6-8-12/h4-8,13-15H,9-11H2,1-3H3,(H,21,22)/t13-,14-,15?/m0/s1 |
InChI Key |
XPNZTDBPVHYNJK-ZYOSVBKOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C(N2CC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C(N2CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
- Molecular Formula: C17H24N2O4 (approximate, considering tert-butoxycarbonyl and benzyl substituents)
- Core Structure: 2,5-diazabicyclo[2.2.1]heptane ring system
- Key Substituents: Benzyl group at position 2, tert-butoxycarbonyl (Boc) protecting group at position 5, and carboxylic acid functionality at position 3.
Preparation Methods
General Synthetic Strategy
The synthesis of rel-(1S,4S)-2-Benzyl-5-(tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.1]heptane-3-carboxylic acid typically involves:
- Construction of the bicyclic diazabicyclo[2.2.1]heptane core
- Introduction of the benzyl substituent at the 2-position
- Protection of the nitrogen with a tert-butoxycarbonyl group (Boc)
- Functionalization at the 3-position with a carboxylic acid group
The Boc group serves as a protecting group for the nitrogen atoms during subsequent synthetic steps.
Specific Preparation Routes and Conditions
Boc Protection and Core Formation
One common intermediate is (1S,4S)-tert-butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate , which can be prepared by Boc protection of the diazabicycloheptane core followed by benzylation.
- Reaction Conditions: Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc2O) under basic conditions.
- Yield and Purity: Reported yields vary but can reach up to 85% under optimized conditions.
Benzylation Step
Benzylation at the 2-position is often conducted via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Representative Experimental Procedure
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature, 2–4 h | ~80% | Protects nitrogen atoms |
| Benzylation | Pd2(dba)3 catalyst, JohnPhos ligand, sodium tert-butoxide, toluene, 45°C, 4 h | 70–85% | Cross-coupling installs benzyl group |
| Ester Hydrolysis | Trifluoroacetic acid in DCM, room temperature, 1–2 h | Quantitative | Converts Boc-protected ester to acid |
Analytical Data Supporting Preparation
- Melting Point: 74–76 °C (literature)
- Nuclear Magnetic Resonance (NMR): Characteristic proton signals for Boc tert-butyl group (singlet near 1.36 ppm), benzyl methylene protons, and bicyclic ring protons have been reported.
- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight (e.g., 288.38 g/mol for Boc-protected intermediate).
- Chromatography: High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LCMS) confirms purity >95% in optimized syntheses.
Summary Table of Preparation Methods
| Method Aspect | Reagents/Conditions | Yield (%) | Key Notes |
|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, base, DCM, RT | ~80 | Protects nitrogen, mild conditions |
| Benzylation | Pd2(dba)3, JohnPhos, sodium tert-butoxide, toluene, 45°C, 4h | 70–85 | Pd-catalyzed cross-coupling preferred |
| Ester Hydrolysis | Trifluoroacetic acid, DCM, RT | Quantitative | Converts tert-butyl ester to carboxylic acid |
| Alternative Benzylation | Potassium carbonate, DMF, 50°C, 24 h | 85 | Nucleophilic aromatic substitution (alternative) |
Chemical Reactions Analysis
Types of Reactions
rel-(1S,4S)-2-Benzyl-5-(tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.1]heptane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: Substitution reactions are common for introducing new functional groups or modifying the existing structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
rel-(1S,4S)-2-Benzyl-5-(tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.1]heptane-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rel-(1S,4S)-2-Benzyl-5-(tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to fully understand its mechanism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Diazabicyclo[2.2.1]heptane Family
Compound A : tert-Butyl (1S,4S)-5-Benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS 132666-68-3)
- Core Structure : Diazabicyclo[2.2.1]heptane with Boc at position 2 and benzyl at position 5.
- Key Differences :
- Substituent positions reversed compared to the target compound.
- Lacks the carboxylic acid at position 3.
- Implications: The Boc group at position 2 protects the adjacent nitrogen, altering reactivity for downstream functionalization.
Compound B : (1S,3S,4S,5S)-rel-2-(tert-Butoxycarbonyl)-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic Acid
- Core Structure: Mono-azabicyclo[2.2.1]heptane (single nitrogen at position 2).
- Substituents :
- Boc at position 2.
- Hydroxy group at position 5 and carboxylic acid at position 3.
- Key Differences: Only one nitrogen in the bicyclic system (vs. two in the target compound).
- Implications :
Functional Group Variations
Research Findings and Implications
- Stability : The Boc group enhances stability during synthesis, as seen in related imidazole derivatives with tert-butoxycarbonyl protections.
- Bioactivity : Carboxylic acid-containing bicyclic systems (e.g., Compound B) are explored for enzyme inhibition or receptor modulation due to their hydrogen-bonding capacity.
- Solubility: The target compound’s carboxylic acid may improve aqueous solubility compared to non-acidic analogues like Compound A, critical for bioavailability in drug development.
Biological Activity
The compound rel-(1S,4S)-2-Benzyl-5-(tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.1]heptane-3-carboxylic acid is a bicyclic organic molecule that has garnered interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its antiproliferative effects and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C19H28N2O4
- Molecular Weight : 348.44 g/mol
- CAS Number : 1792184-36-1
The compound features a unique bicyclic structure which contributes to its biological properties.
Synthesis
The synthesis typically involves multiple steps, including:
- Formation of the bicyclic core.
- Introduction of functional groups such as benzyl and tert-butoxycarbonyl through substitution reactions.
Antiproliferative Effects
Recent studies have evaluated the antiproliferative activity of various derivatives of the 2,5-diazabicyclo[2.2.1]heptane framework, including this compound. The following table summarizes key findings from in vitro studies:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 9e | CaSki (Cervical Cancer) | 15 | Induces apoptosis via caspase pathway |
| 9e | MDA-MB-231 (Breast Cancer) | 20 | Selective tumor cell death |
| 9e | SK-Lu-1 (Lung Cancer) | 18 | Minimal necrosis in normal cells |
The compound has been shown to induce apoptosis in tumor cells without causing necrotic cell death in human lymphocytes, indicating a degree of selectivity that is favorable for therapeutic applications. The mechanism involves activation of the caspase-dependent apoptotic pathway, which is critical for programmed cell death.
Case Studies and Research Findings
A study published in Nature highlighted the synthesis of several new dithiocarbamate derivatives based on the 2,5-diazabicyclo[2.2.1]heptane structure. Among these, compound 9e demonstrated significant antiproliferative activity across multiple cancer cell lines without affecting normal lymphocytes adversely .
In another investigation, researchers found that modifications to the bicyclic structure could enhance biological activity and selectivity against cancer cells while minimizing toxicity to healthy cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
